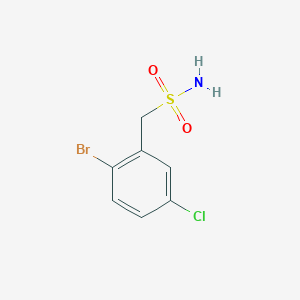
(2-Bromo-5-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Bromo-5-chlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrClNO2S . It is a compound that has potential uses in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-chlorophenyl)methanesulfonamide” consists of a benzene ring substituted with bromine and chlorine atoms at the 2nd and 5th positions, respectively. The benzene ring is also substituted with a methanesulfonamide group .
Physical And Chemical Properties Analysis
“(2-Bromo-5-chlorophenyl)methanesulfonamide” is a powder at room temperature . Its molecular weight is 284.56 g/mol .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Bromo-5-chlorophenyl)methanesulfonamide, focusing on six unique fields:
Pharmaceutical Development
(2-Bromo-5-chlorophenyl)methanesulfonamide is explored for its potential as a pharmaceutical intermediate. Its unique chemical structure allows it to be used in the synthesis of various biologically active compounds. Researchers are investigating its role in developing new drugs, particularly those targeting bacterial and fungal infections .
Antimicrobial Agents
This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics .
Organic Synthesis
In organic chemistry, (2-Bromo-5-chlorophenyl)methanesulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity with various nucleophiles and electrophiles makes it valuable in creating diverse chemical libraries for drug discovery and material science .
Catalysis
The compound is also studied for its catalytic properties. It can act as a catalyst in various chemical reactions, including cross-coupling reactions and polymerizations. Its efficiency and selectivity in these processes are subjects of ongoing research .
Material Science
Researchers are exploring the use of (2-Bromo-5-chlorophenyl)methanesulfonamide in material science, particularly in the development of new polymers and nanomaterials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Safety and Hazards
properties
IUPAC Name |
(2-bromo-5-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTFVCXSZGNSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-chlorophenyl)methanesulfonamide | |
CAS RN |
1495521-73-7 |
Source


|
| Record name | (2-bromo-5-chlorophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)
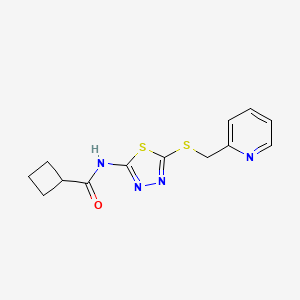
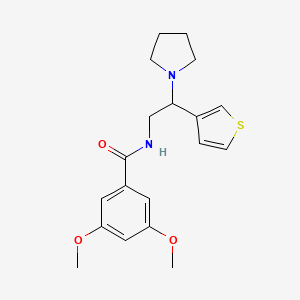
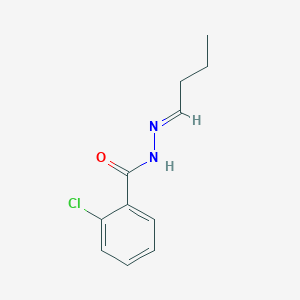
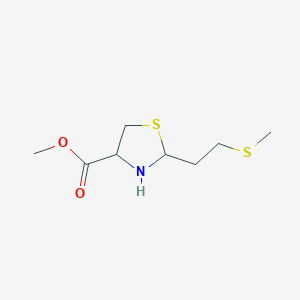

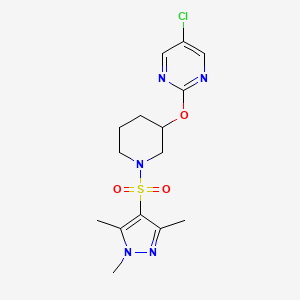
![2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432123.png)
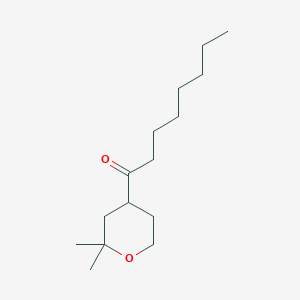


![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2432129.png)
![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2432130.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2432132.png)